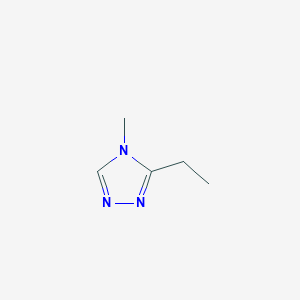
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a complex organic compound that features a unique combination of phenethyl, thiophene, and furan moieties
作用機序
Target of Action
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea primarily targets specific receptors or enzymes within the body that are involved in inflammatory and cancer-related pathways. These targets include cyclooxygenase (COX) enzymes and certain tyrosine kinases, which play crucial roles in inflammation and cell proliferation, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition reduces the production of pro-inflammatory prostaglandins. Additionally, the compound binds to tyrosine kinases, preventing their phosphorylation activity, which is essential for the signaling pathways that lead to cell division and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound include the arachidonic acid pathway and the MAPK/ERK signaling pathway. By inhibiting COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins, thus reducing inflammation. Inhibition of tyrosine kinases affects the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits moderate bioavailability. It is distributed widely in the body, with a preference for inflamed and cancerous tissues. Metabolism occurs primarily in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound include reduced inflammation, decreased cell proliferation, and increased apoptosis. These effects result from the inhibition of COX enzymes and tyrosine kinases, leading to lower levels of pro-inflammatory prostaglandins and disrupted cancer cell signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions but may degrade in highly acidic or basic environments. Co-administration with other drugs that affect liver enzymes can alter its metabolism and efficacy .
: Information synthesized from various sources on the biochemical and pharmacological properties of thiophene and furan derivatives.
準備方法
The synthesis of 1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The preparation begins with the synthesis of the thiophene and furan intermediates, which are then coupled with phenethyl isocyanate to form the final urea derivative. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Furan Synthesis: Furan derivatives are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling Reaction: The final step involves the coupling of the thiophene and furan intermediates with phenethyl isocyanate under controlled conditions to form the urea derivative.
化学反応の分析
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
科学的研究の応用
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of advanced materials with specific chemical properties.
類似化合物との比較
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can be compared with other similar compounds such as:
特性
IUPAC Name |
1-(2-phenylethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(22-16)15-9-11-23-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHOEBBLKBYDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2615293.png)

![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide](/img/structure/B2615296.png)
![2-[4-(4-methylphenoxy)phenoxy]acetic Acid](/img/structure/B2615298.png)

![2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2615301.png)
![(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2615303.png)
![1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2615304.png)
![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)

![3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2615309.png)

